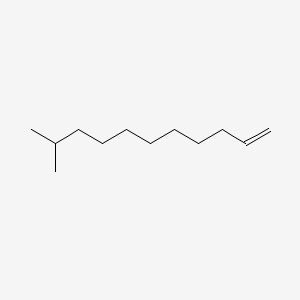

10-Methyl-1-undecene

描述

属性

CAS 编号 |

22370-55-4 |

|---|---|

分子式 |

C12H24 |

分子量 |

168.32 g/mol |

IUPAC 名称 |

10-methylundec-1-ene |

InChI |

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h4,12H,1,5-11H2,2-3H3 |

InChI 键 |

AQLBDEAOQUJAIE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCC=C |

规范 SMILES |

CC(C)CCCCCCCC=C |

产品来源 |

United States |

相似化合物的比较

Data Tables

Table 1: Comparative Overview of Key Compounds

准备方法

Starting Materials and Reaction Sequence

The synthesis of 10-Methyl-1-undecene shares conceptual parallels with methods developed for structurally similar alkenes, such as cis-6-undecene-1-chloride. A modified Grignard approach begins with butylacetylene as the primary precursor, which undergoes sequential transformations:

-

Formation of Grignard Complex : Butylacetylene reacts with methylmagnesium chloride in tetrahydrofuran (THF) at 30–60°C to form butylacetylene magnesium chloride.

-

Ethylene Oxide Addition : Introducing ethylene oxide (1.6–3.0 molar equivalents) at 0–40°C yields 3-octyn-1-ol (80–85% yield).

-

Selective Hydrogenation : Dissolving 3-octyn-1-ol in n-hexane with a Lindlar catalyst (3–20 wt%) under H₂ gas produces cis-3-octen-1-ol (quantitative yield).

Chlorination and Chain Elongation

The intermediate cis-3-octen-1-ol is chlorinated using thionyl chloride (85–90% yield), followed by a second Grignard reaction with 1-bromo-3-chloropropane in the presence of dilithium copper tetrachloride (Li₂CuCl₄). Final distillation yields a branched alkene derivative, demonstrating the framework applicable to this compound synthesis.

Catalytic Hydrogenation Strategies

Lindlar Catalyst Systems

Lindlar catalysts (Pd/BaSO₄ poisoned with quinoline) enable selective partial hydrogenation of alkynes to cis-alkenes. For this compound, this method ensures retention of the methyl branch while achieving >95% stereoselectivity. Optimized conditions include:

Nickel-Based Catalysts

Alternative systems employing Raney nickel under higher H₂ pressures (3–5 bar) may produce trans-alkenes, though this route is less favored for this compound due to steric hindrance from the methyl group.

Transesterification and Depolymerization Pathways

CpTiCl₃-Catalyzed Reactions

Recent advances highlight CpTiCl₃ (cyclopentadienyl titanium trichloride) as a potent catalyst for transesterifying methyl 10-undecenoate with alcohols. At 100–120°C, this method achieves >99% conversion to ester derivatives, which can be subsequently reduced to this compound via Wolff-Kishner or Huang-Minlon modifications.

Table 1: Performance of Titanium-Based Catalysts in Transesterification

Polyester Depolymerization

CpTiCl₃ also facilitates the depolymerization of poly(ethylene adipate) into diethyl adipate, a process that indirectly supports precursor synthesis for branched alkenes via acid-catalyzed elimination.

Biological and Enzymatic Production

Challenges in Biocatalytic Routes

Current limitations include low titers (ng/L scale) and the absence of native enzymes for branched-chain alkene synthesis, necessitating protein engineering or heterologous pathway expression.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for this compound Preparation

| Method | Catalyst | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Grignard-Lindlar | Pd/BaSO₄ | 85–90 | 98 | High |

| Transesterification | CpTiCl₃ | 92 | 95 | Moderate |

| Enzymatic | UndA oxidase | <1 | 70 | Low |

Key trade-offs include the Grignard method’s high purity versus its cost-intensive steps, whereas transesterification offers scalability at moderate expenses. Biological routes remain exploratory but environmentally promising .

常见问题

Q. What are the established synthetic routes for 10-Methyl-1-undecene, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic routes include Grignard reactions, elimination reactions (e.g., dehydration of alcohols), and catalytic isomerization. Key variables affecting yield include catalyst choice (e.g., palladium for hydrogenation), temperature (optimized to avoid side reactions like polymerization), and solvent polarity (non-polar solvents favor elimination pathways). To optimize conditions, use factorial experimental designs to test parameter combinations, and validate yields via gas chromatography (GC) or nuclear magnetic resonance (NMR) purity checks .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and spectra to confirm alkene position and methyl branching. Compare chemical shifts with databases (e.g., NIST WebBook) and account for solvent effects (e.g., CDCl vs. DMSO) .

- IR : Identify C=C stretching vibrations (~1640–1680 cm) and methyl group absorptions (~1375 cm). Calibrate instruments using polystyrene standards .

- Mass Spectrometry (MS) : Use electron ionization (EI) to detect molecular ion peaks (m/z 168 for [M]) and fragmentation patterns (e.g., allylic cleavage) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : Test solubility in organic solvents (e.g., hexane, ethanol) via gravimetric analysis. For stability, conduct accelerated degradation studies under varying temperatures and light exposure. Use inert atmospheres (N/Ar) to prevent oxidation, and monitor decomposition via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

- Methodological Answer :

- Solvent and Concentration Effects : Replicate experiments using identical solvent systems (e.g., 0.03 M in CDCl) and report instrument parameters (e.g., 400 MHz vs. 600 MHz) .

- Calibration : Use internal standards (e.g., tetramethylsilane) and cross-validate with secondary references (e.g., deuterated solvent peaks).

- Meta-Analysis : Perform statistical comparisons of published data to identify outliers, and propose standardized reporting protocols .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions. Use B3LYP/6-31G(d) basis sets for accuracy .

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states for reaction mechanisms (e.g., hydrohalogenation). Validate with experimental kinetic data .

Q. How can researchers design experiments to compare the reactivity of this compound with structurally similar alkenes?

- Methodological Answer :

- Controlled Variables : Use identical conditions (solvent, temperature, catalyst) for competitive reactions. Monitor progress via GC-MS.

- Kinetic Studies : Employ pseudo-first-order kinetics to determine rate constants for addition reactions (e.g., bromination). Compare activation energies via Arrhenius plots .

Q. What strategies address discrepancies in catalytic efficiency data for this compound hydrogenation?

- Methodological Answer :

- Catalyst Characterization : Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to verify catalyst morphology and active sites.

- Reproducibility Checks : Share catalyst preparation protocols (e.g., reduction time, support material) in open-access repositories. Perform inter-laboratory validations .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer :

Q. What statistical approaches are recommended for interpreting heterogeneous reaction yield data?

- Methodological Answer : Apply multivariate regression to identify significant variables (e.g., temperature, catalyst loading). Use ANOVA to test for interactions between factors. Report confidence intervals (95%) and effect sizes .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reporting : Include exact molar ratios, purification steps (e.g., column chromatography gradients), and equipment specifications (e.g., GC column type).

- Open Data : Share raw spectral files and crystallographic data in public repositories (e.g., Zenodo). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。